4-Chloro-6-nitrosoresorcinol
Overview
Description
4-Chloro-6-nitrosobenzene-1,3-diol is an organic compound with the molecular formula C6H4ClNO3 It is characterized by the presence of a chloro group at the 4-position, a nitroso group at the 6-position, and two hydroxyl groups at the 1 and 3 positions on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Nitro Precursors: One common method for synthesizing 4-Chloro-6-nitrosobenzene-1,3-diol involves the reduction of nitro precursors.
Oxidation of Amino Precursors: Another approach involves the oxidation of amino precursors.
Direct Nitrosation: Direct nitrosation of 4-chlororesorcinol using nitrosating agents such as nitrosyl chloride can also produce 4-Chloro-6-nitrosobenzene-1,3-diol.
Industrial Production Methods
Industrial production methods for 4-Chloro-6-nitrosobenzene-1,3-diol typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Chloro-6-nitrosobenzene-1,3-diol can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: Reduction of 4-Chloro-6-nitrosobenzene-1,3-diol can lead to the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where the chloro or nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Peroxyacetic acid, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Nitrosating Agents: Nitrosyl chloride, sodium nitrite.
Major Products Formed
Oxidation: 4-Chloro-6-nitroresorcinol.
Reduction: 4-Chloro-6-aminoresorcinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-nitrosobenzene-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitrosobenzene-1,3-diol involves its interaction with molecular targets and pathways within biological systems. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects . Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
4-Chloro-6-nitrosobenzene-1,3-diol can be compared with other similar compounds to highlight its uniqueness:
4-Nitrosobenzene-1,3-diol: This compound lacks the chloro group present in 4-Chloro-6-nitrosobenzene-1,3-diol, which can affect its reactivity and applications.
4-Chloro-6-nitroresorcinol: This compound has a nitro group instead of a nitroso group, leading to different chemical properties and reactivity.
4-Chloro-6-aminoresorcinol:
Properties
IUPAC Name |
4-chloro-6-nitrosobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTXZVVELSONAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456869 | |
Record name | 4-Chloro-6-nitrosobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109755-36-4 | |
Record name | 4-Chloro-6-nitrosobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Chloro-6-nitrosobenzene-1,3-diol of interest in pharmaceutical research?
A1: While 4-Chloro-6-nitrosobenzene-1,3-diol itself might not be a drug candidate, it serves as a crucial intermediate in the synthesis of [13C6]6-hydroxychlorzoxazone []. 6-Hydroxychlorzoxazone is a key metabolite of the drug chlorzoxazone, which is metabolized by cytochrome P450 enzymes. Having an isotopically labeled version of the metabolite is essential for researchers studying the metabolism of chlorzoxazone, enabling them to track its metabolic fate and analyze its pharmacokinetic properties with higher accuracy.
Q2: What improvements were made in the synthesis of [13C6]6-hydroxychlorzoxazone using 4-Chloro-6-nitrosobenzene-1,3-diol?
A2: The research paper describes an improved procedure for converting 4-Chloro-6-nitrosobenzene-1,3-diol to [13C6]6-hydroxychlorzoxazone []. This new method significantly increased the yield compared to previously reported methods, more than doubling the efficiency of this specific step in the overall synthesis. This improvement makes the production of the isotopically labeled metabolite more cost-effective and accessible for research purposes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.